Product packaging for Ethyl 2-(benzyloxy)acetate(Cat. No.:CAS No. 32122-09-1)

Ethyl 2-(benzyloxy)acetate

Cat. No.: B1582589
CAS No.: 32122-09-1
M. Wt: 88.11 g/mol
InChI Key: XEKOWRVHYACXOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(benzyloxy)acetate (CAS 32122-09-1) is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is a versatile ester compound that serves as a valuable building block and chemical intermediate in organic synthesis and pharmaceutical research. The compound is identified by the SMILES string CCOC(=O)COCC1=CC=CC=C1 . In research applications, this compound is primarily utilized as a key synthetic intermediate. It plays a critical role in complex multi-step synthesis processes, notably in the development of active pharmaceutical ingredients (APIs). For instance, it is used in the preparation of (R)-2-(7-4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[B]indol-3-yl)acetic acid and its salts . This target compound is a potent sphingosine 1-phosphate (S1P) receptor modulator, which is investigated for the treatment of autoimmune disorders and other inflammatory diseases by influencing lymphocyte trafficking . Proper storage is essential for maintaining the integrity of this chemical; it should be kept sealed in a dry environment at 2-8°C . According to safety information, this compound has a warning signal word and carries the hazard statement H302 (Harmful if swallowed). Researchers should follow precautionary statements, including the use of protective gear and specific measures if the product gets in eyes (P280-P305+P351+P338) . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O2<br>C4H8O2<br>CH3COOC2H5 B1582589 Ethyl 2-(benzyloxy)acetate CAS No. 32122-09-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKOWRVHYACXOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2, Array
Record name ETHYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/665
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ethyl acetate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Ethyl_acetate
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DSSTOX Substance ID

DTXSID1022001
Record name Ethyl acetate
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Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Ethyl acetate appears as a clear colorless liquid with a fruity odor. Flash point 24 °F. Less dense than water. Vapors heavier than air., Liquid; Water or Solvent Wet Solid, A clear colorless liquid with a fruity odor; [CAMEO], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid, volatile at low temperatures with a fragrant, acetic, ethereal odour, Colorless liquid with an ether-like, fruity odor.
Record name ETHYL ACETATE
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URL https://cameochemicals.noaa.gov/chemical/665
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Acetic acid ethyl ester
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Record name Ethyl acetate
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Record name Ethyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031217
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Ethyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name ETHYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/263
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0260.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

171 °F at 760 mmHg (NTP, 1992), 77.1 °C, Azeotropic mixture with water (6.1% wt/wt), bp: 70.4 °C; azeotropic mixture with water (7.8% wt/wt) and alcohol (9.0% wt/wt), bp: 70.3 °C; Slowly decomposed by moisture, then acquires acid reaction; absorbs water (up to 3.3% wt/wt), 76.50 to 77.50 °C. @ 760.00 mm Hg, 77 °C, 171 °F
Record name ETHYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/665
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031217
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/263
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0260.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

24 °F (NTP, 1992), 7.2 °C, -4 °C c.c., 24 °F
Record name ETHYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/665
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethyl acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/721
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/263
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0260.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

50 to 100 mg/mL at 70 °F (NTP, 1992), In water, 8.0X10+4 mg/L at 25 °C, Very soluble in water (64 g/L at 25 °C), Miscible with ethanol, ethyl ether; very soluble in acetone, benzene, Miscible with chloroform, For more Solubility (Complete) data for ETHYL ACETATE (6 total), please visit the HSDB record page., 80 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 8.7 (poor), Slightly soluble in ethanol, ether, glycerol, fixed and volatile oils, soluble in water (1ml in 10ml), (77 °F): 10%
Record name ETHYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/665
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ethyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031217
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Ethyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Ethyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0260.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.902 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9003 g/cu cm at 20 °C, DENSITY OF SATURATED AIR (AIR= 1) 1.02; CONVERSION FACTORS: 1 MG/L= 278 PPM; 1 PPM= 3.60 MG/CU M, Relative density (water = 1): 0.9, 0.894-0.898, 0.9, 0.90
Record name ETHYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/665
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Ethyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/312/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name ETHYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/263
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0260.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.04 (Air = 1), Relative vapor density (air = 1): 3.0, 3.04
Record name ETHYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/665
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ETHYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/263
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

73 mmHg at 68 °F ; 100 mmHg at 81 °F (NTP, 1992), 93.2 [mmHg], 93.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 10, 73 mmHg
Record name ETHYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/665
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethyl acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/721
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name ETHYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/83
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/263
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
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Impurities

In the 85-88% grade, the major constituent other than ethyl acetate is ethanol.
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Color/Form

Clear, volatile, Colorless liquid

CAS No.

141-78-6
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Melting Point

-118.5 °F (NTP, 1992), -83.8 °C, -83.6 °C, -84 °C, 117 °F, -117 °F
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Synthetic Methodologies for Ethyl 2 Benzyloxy Acetate and Its Derivatives

Established Synthetic Routes to Ethyl 2-(benzyloxy)acetate

The synthesis of this compound, an achiral ester, is primarily achieved through two robust and well-documented chemical strategies: esterification and alkylation. These methods are valued for their reliability and scalability in both laboratory and industrial settings.

Esterification Reactions for the Formation of this compound

Esterification represents a direct and fundamental approach to synthesizing this compound. The most common method is the Fischer-Speier esterification, which involves the reaction of benzyloxyacetic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst. patsnap.comorganic-chemistry.org

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), which enhances the electrophilicity of the carbonyl carbon. patsnap.commasterorganicchemistry.com The alcohol then performs a nucleophilic attack on this carbon, leading to a tetrahedral intermediate. organic-chemistry.orgcerritos.edu Following a proton transfer and the elimination of a water molecule, the ester is formed, and the acid catalyst is regenerated. organic-chemistry.orgmasterorganicchemistry.com

Because the reaction is an equilibrium, specific conditions are employed to drive it toward the product side. Common strategies include using a large excess of the alcohol (ethanol) or removing the water as it forms, often through azeotropic distillation with a Dean-Stark apparatus. organic-chemistry.orgmasterorganicchemistry.comoperachem.com

Table 1: Typical Conditions for Fischer Esterification

ParameterDescriptionTypical Reagents/Conditions
Carboxylic AcidThe acid providing the acyl group.Benzyloxyacetic acid
AlcoholThe alcohol providing the alkoxy group. Often used in excess as the solvent.Ethanol (anhydrous)
CatalystA strong Brønsted or Lewis acid to protonate the carbonyl.Concentrated H₂SO₄, p-TsOH organic-chemistry.orgoperachem.com
TemperatureTypically the reflux temperature of the alcohol solvent.Reflux (approx. 78 °C for ethanol)
WorkupNeutralization of the acid catalyst and extraction of the ester.Aqueous NaHCO₃ wash, extraction with an organic solvent (e.g., ethyl acetate), drying, and solvent removal operachem.com

Alkylation Strategies Utilizing Benzylic Halides or Alcohols

Alkylation via the Williamson ether synthesis is another principal and highly versatile method for preparing this compound. wikipedia.orgbyjus.com This reaction involves the O-alkylation of an ethyl glycolate (B3277807) anion with a benzyl (B1604629) halide and proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com

The synthesis begins with the deprotonation of the hydroxyl group of ethyl glycolate using a strong base, such as sodium hydride (NaH), to form a reactive alkoxide ion. youtube.comjk-sci.com This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride) in a concerted, single-step mechanism. wikipedia.orgyoutube.com The halide is displaced as the leaving group, forming the C-O ether bond.

For an efficient SN2 reaction, primary alkyl halides like benzyl bromide are ideal, as they are unhindered and less prone to undergoing competing elimination reactions. masterorganicchemistry.comyoutube.com The reaction is typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation of the base but does not interfere with the nucleophile. jk-sci.com

Table 2: Representative Conditions for Williamson Ether Synthesis

ParameterDescriptionTypical Reagents/Conditions
Alcohol SubstrateThe hydroxyl-containing starting material.Ethyl glycolate
BaseUsed to deprotonate the alcohol to form the nucleophilic alkoxide.Sodium hydride (NaH), Potassium carbonate (K₂CO₃) jk-sci.comresearchgate.net
Alkylating AgentA primary halide that provides the benzyl group.Benzyl bromide, Benzyl chloride researchgate.net
SolventA polar aprotic solvent is preferred to facilitate the SN2 reaction.Dimethylformamide (DMF) researchgate.net
TemperatureOften performed at room temperature or with gentle heating.Room temperature researchgate.net

Enzymatic Synthesis Approaches for Stereoselective Production of Analogues

While this compound itself is achiral, enzymatic methods are critical for the synthesis of its chiral analogues, particularly enantiomerically pure α-hydroxy acids and esters. These compounds serve as valuable intermediates in the pharmaceutical industry. Biocatalysis offers high stereoselectivity under mild reaction conditions.

Lipase-Catalyzed Hydrolysis and Transesterification for Enantiomerically Pure Intermediates

Lipases are versatile enzymes widely used for the kinetic resolution of racemic mixtures of alcohols, esters, and acids. researchgate.net Kinetic resolution is a process where one enantiomer in a racemic pair reacts significantly faster than the other, allowing for their separation. Lipases can catalyze the enantioselective acylation of alcohols or the hydrolysis of esters. researchgate.net

In a typical resolution of a racemic α-hydroxy ester, a lipase (B570770) such as Candida antarctica lipase B (CALB) will selectively hydrolyze one enantiomer (e.g., the R-enantiomer) to the corresponding α-hydroxy acid, leaving the other enantiomer (the S-ester) largely unreacted. These two products, now chemically distinct, can be easily separated. Alternatively, in a transesterification reaction in an organic solvent, the lipase can selectively acylate one enantiomer of a racemic alcohol with an acyl donor, producing an enantiomerically enriched ester and the unreacted alcohol enantiomer.

Chemoenzymatic Strategies in the Synthesis of this compound Derivatives

Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the broad applicability of traditional chemical reactions to construct complex molecules. This approach leverages the strengths of both methodologies to create efficient and novel synthetic routes.

A typical chemoenzymatic strategy might involve a chemical step to create a prochiral substrate, which is then acted upon by an enzyme to introduce chirality with high enantioselectivity. For instance, a chemical synthesis could be used to produce an α-keto ester. This keto ester can then be asymmetrically reduced to a chiral α-hydroxy ester using a ketoreductase enzyme or whole-cell biocatalysts like baker's yeast (Saccharomyces cerevisiae). This enzymatic step establishes the stereocenter with high enantiomeric excess. The resulting chiral hydroxy ester can then be subjected to further chemical modifications, such as the alkylation of the hydroxyl group, to yield a variety of chiral derivatives. This combination allows for the creation of optically active products that would be difficult to obtain through purely chemical or purely enzymatic means.

Novel and Emerging Synthetic Methodologies

While the core synthesis of this compound relies on established methods, research continues to focus on improving these processes by developing novel catalysts and greener reaction conditions. For esterification, new heterogeneous acid catalysts such as graphene oxide or salts of hafnium(IV) and zirconium(IV) have been investigated. organic-chemistry.org These catalysts offer advantages like easier separation from the reaction mixture and potential for recycling, contributing to more sustainable processes.

In the context of the Williamson ether synthesis, developments include the use of phase-transfer catalysis, which can improve reaction efficiency and allow for the use of a wider range of reaction conditions and weaker bases. jk-sci.com For the synthesis of chiral analogues, a significant area of development is dynamic kinetic resolution (DKR). This process combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single, desired enantiomer, overcoming the 50% yield limitation of standard kinetic resolution.

Transition-Metal Catalyzed Coupling Reactions for C-O Bond Formation

The formation of the ether linkage (C-O bond) is a critical step in the synthesis of this compound. Transition-metal catalysis offers powerful methods for constructing such bonds, often providing higher yields and milder reaction conditions compared to traditional Williamson ether synthesis. While direct catalytic coupling to form this compound is a specific application, the principles are derived from broader developments in C-O bond formation. nih.gov

Catalytic systems, often based on palladium (Pd) or copper (Cu), facilitate the coupling of an alcohol with a halide or pseudohalide. In the context of this compound synthesis, this would typically involve the reaction of benzyl alcohol or a benzyl halide with an ethyl 2-hydroxyacetate derivative. These reactions generate a carbon nucleophile under relatively mild conditions. illinois.edu The choice of catalyst, ligand, and base is crucial for optimizing the reaction efficiency and minimizing side products.

Recent advancements have focused on developing catalysts that are more efficient, cost-effective, and environmentally benign. nih.gov The use of well-defined ligands can control the selectivity of the reaction and expand the scope to include a wider variety of starting materials. Carboxylic acids themselves have been employed as versatile reagents in transition-metal-catalyzed reactions, undergoing decarboxylation to generate nucleophiles in situ. illinois.edu

Catalyst SystemTypical SubstratesKey AdvantagesPotential Challenges
Palladium-based (e.g., Pd(OAc)₂, Buchwald-Hartwig amination catalysts)Aryl halides/triflates and alcoholsHigh functional group tolerance, generally high yields.Cost of palladium, sensitivity to air and moisture for some catalyst systems.
Copper-based (e.g., CuI, Cu(OTf)₂)Alkyl/Aryl halides and alcohols (Ullmann condensation)Lower cost than palladium, effective for hindered substrates.Often requires higher reaction temperatures and stronger bases.
Nickel-basedAllyl acetates and CO₂ (for carboxylation)Regioselectivity can be controlled by ligand choice. Scope might be limited compared to Pd or Cu for simple etherification.

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles aim to design chemical processes that are environmentally benign, reduce waste, and are energy efficient. nih.govepa.gov Applying these principles to the synthesis of this compound involves modifying traditional methods to minimize their environmental impact. gcande.org

Key green chemistry strategies applicable to this synthesis include:

Microwave-Assisted Synthesis : Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. researchgate.net This technique has been successfully used for various organic syntheses, including the formation of heterocyclic compounds and cyanoacetanilides. researchgate.netrasayanjournal.co.in

Use of Greener Solvents : Replacing hazardous and volatile organic solvents (VOCs) with more environmentally friendly alternatives like water, ethanol, or solvent-free conditions is a core tenet of green chemistry. wjpmr.com

Catalysis : The use of catalysts, particularly reusable solid-supported or enzymatic catalysts, is preferred over stoichiometric reagents to improve atom economy and simplify product purification. gcande.org For instance, enzymes can be used in the esterification of acids in toluene (B28343), offering a biological alternative to chemical catalysts. chemicalbook.com

Green ApproachConventional CounterpartAdvantagesExample Application Area
Microwave IrradiationConventional reflux heatingFaster reaction times, improved energy efficiency, potentially higher yields. researchgate.netSynthesis of 2-cyano-N-(4-methoxyphenyl) acetamide. researchgate.net
Solvent-free reaction or use of water/ethanolUse of hazardous solvents (e.g., DMF, chlorinated hydrocarbons)Reduced pollution, lower cost, improved safety.Synthesis of benzilic acid from benzil (B1666583) using solid NaOH. wjpmr.com
Biocatalysis (Enzymes)Acid/Base catalysis (e.g., H₂SO₄)High selectivity, mild reaction conditions, biodegradable.Enzymatic esterification of phenylacetic acid. chemicalbook.com
Solid-supported catalystsHomogeneous catalystsEase of separation and catalyst recycling, reduced waste.Synthesis of 1,2,4-triazines on silica (B1680970) gel support. rasayanjournal.co.in

Flow Chemistry and Continuous Synthesis Techniques for Enhanced Production

Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch processing. uc.pt In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. flowchemistrysociety.com This technology offers significant advantages for the production of fine chemicals like this compound, including enhanced safety, improved reproducibility, and easier scalability. nih.gov

The synthesis of various organic compounds, including esters and heterocyclic intermediates, has been successfully demonstrated using continuous flow reactors. nih.govgoogle.com For example, the synthesis of C-glycosyl acetates has been achieved with improved yields compared to batch procedures by using higher temperatures and pressures in a continuous flow setup. nih.gov A hypothetical flow synthesis of this compound could involve pumping a stream of ethyl 2-hydroxyacetate and a benzylating agent (e.g., benzyl bromide) with a base through a heated reactor coil to achieve rapid and efficient C-O bond formation.

ParameterBatch SynthesisFlow Chemistry
Scalability Difficult; often requires re-optimization of reaction conditions.Straightforward; achieved by running the system for a longer duration. uc.pt
Safety Higher risk due to large volumes of reagents and potential for thermal runaway.Inherently safer due to small reactor volumes and superior heat transfer. uc.pt
Heat & Mass Transfer Often inefficient, leading to temperature gradients and localized "hot spots".Highly efficient due to high surface-area-to-volume ratio. uc.pt
Control & Reproducibility Variable; can be difficult to precisely control mixing and temperature.Excellent control over reaction parameters, leading to high reproducibility. google.com
Reaction Time Can be lengthy, from hours to days.Often significantly reduced, from seconds to minutes. nih.gov

Synthesis of Key this compound Derivatives and Analogues

Preparation of Substituted Phenylacetate (B1230308) Derivatives

Substituted phenylacetate derivatives are important intermediates in medicinal chemistry. inventivapharma.com The synthesis of these compounds can be achieved by introducing various functional groups onto the phenyl ring of a phenylacetic acid or ester precursor. One powerful method for this is the palladium-catalyzed Suzuki coupling reaction, which forms a C-C bond between an aryl halide and a boronic acid or ester. inventivapharma.com For instance, a substituted aryl boronic acid can be coupled with an appropriate bromoacetate (B1195939) derivative to yield the desired substituted phenylacetate.

Alternatively, functional groups can be introduced onto the aromatic ring of a pre-existing structure. For example, starting with a compound containing a benzyl group, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation can be employed to modify the phenyl ring, provided the existing functional groups are compatible with the reaction conditions.

Reaction TypeStarting MaterialsKey ReagentsProduct Type
Suzuki CouplingSubstituted Aryl Boronic Acid + Alkyl BromoacetatePalladium Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Substituted Phenylacetate Ester inventivapharma.com
NitrationThis compoundHNO₃, H₂SO₄Nitro-substituted phenyl derivative
HalogenationThis compoundBr₂, FeBr₃ or Cl₂, AlCl₃Halo-substituted phenyl derivative
Alkylation (from substituted benzyl halide)Substituted Benzyl Halide + Ethyl GlycolateBase (e.g., NaH)Substituted this compound

Synthesis of Cyanoacetate (B8463686) Derivatives

Ethyl cyanoacetate is a versatile reagent in organic synthesis, known for its acidic methylene (B1212753) group which readily participates in condensation reactions. wikipedia.org Derivatives of ethyl cyanoacetate are precursors to a wide range of compounds, including pharmaceuticals like the anticonvulsant ethosuximide (B1671622) and the antibacterial trimethoprim. wikipedia.org

The synthesis of cyanoacetate derivatives often involves the Knoevenagel condensation, where ethyl cyanoacetate reacts with an aldehyde or ketone in the presence of a base to form a new C-C double bond. oiccpress.com Recently, novel catalysts such as ellagic acid-bonded magnetic nanoparticles have been developed to facilitate this reaction under base-free conditions, offering high yields and short reaction times. oiccpress.com Other synthetic routes involve the reaction of ethyl cyanoacetate with various electrophiles or its condensation with amines to form cyanoacetamide compounds. researchgate.net

Reaction TypeStarting MaterialsKey Reagents/CatalystsProduct Class
Knoevenagel CondensationEthyl Cyanoacetate + Aldehyde/KetoneBase (e.g., piperidine) or specialized catalyst (e.g., nano-Fe₃O₄@EA) oiccpress.comEthyl 2-cyano-3-phenylacrylates oiccpress.com
Amide FormationEthyl Cyanoacetate + ArylamineHeat or catalyst (e.g., BuLi) researchgate.netCyanoacetanilides researchgate.net
EsterificationCyanoacetic Acid + EthanolStrong acid (e.g., H₂SO₄) patsnap.comEthyl Cyanoacetate wikipedia.orgpatsnap.com

Synthesis of Malonate Derivatives

The malonic ester synthesis is a classic and highly effective method for preparing substituted acetic acids and their derivatives. wikipedia.orguobabylon.edu.iq The starting material is typically diethyl malonate, whose α-protons are acidic and can be easily removed by a base like sodium ethoxide to form a stable enolate. wikipedia.org This enolate is a potent nucleophile that reacts with alkyl halides in an SN2 reaction to form an alkyl-substituted malonic ester. uobabylon.edu.iq

This process can be repeated to introduce a second alkyl group. wikipedia.org A key variation involves using a dihalide as the alkylating agent. Depending on the stoichiometry, this can lead to the formation of dicarboxylic acids or cyclic compounds, known as the Perkin alicyclic synthesis. wikipedia.orguobabylon.edu.iq The resulting substituted malonic esters can then be hydrolyzed and decarboxylated upon heating to yield a substituted acetic acid. wikipedia.org

Reaction TypeStarting MaterialsKey ReagentsIntermediate ProductFinal Product (after hydrolysis/decarboxylation)
Mono-alkylationDiethyl Malonate + Alkyl Halide (R-X)Base (e.g., NaOEt)Diethyl AlkylmalonateMono-substituted Acetic Acid (R-CH₂COOH) wikipedia.org
Di-alkylationDiethyl Malonate + 2 eq. Alkyl Halide (R-X)Base (e.g., NaOEt)Diethyl DialkylmalonateDi-substituted Acetic Acid (R₂-CHCOOH) wikipedia.org
Cyclization (Perkin)Diethyl Malonate + Dihaloalkane (X-(CH₂)n-X)Base (e.g., NaOEt)Cyclic Diethyl MalonateCycloalkanecarboxylic Acid wikipedia.org

Preparation of Heterocyclic Derivatives

The this compound scaffold serves as a versatile starting point for the synthesis of various heterocyclic systems, notably 1,3,4-oxadiazoles and pyrazoles. The common strategy involves the initial conversion of the ester into 2-(benzyloxy)acetohydrazide (B127775), which then undergoes cyclization reactions with appropriate reagents.

Synthesis of 2-(Benzyloxy)acetohydrazide:

This compound is reacted with hydrazine (B178648) hydrate, typically in an alcoholic solvent such as ethanol, under reflux conditions. This nucleophilic acyl substitution reaction replaces the ethoxy group with a hydrazinyl group to yield 2-(benzyloxy)acetohydrazide, the key intermediate for subsequent heterocycle formation.

1,3,4-Oxadiazole (B1194373) Derivatives:

2,5-Disubstituted 1,3,4-oxadiazoles can be synthesized from 2-(benzyloxy)acetohydrazide through several methods. A common approach involves the reaction of the hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride. Alternatively, reaction with an acyl chloride followed by cyclodehydration can yield the desired oxadiazole. For instance, reacting the hydrazide with an aromatic aldehyde produces a hydrazone, which can then be oxidatively cyclized using reagents like acetic anhydride (B1165640) to form the 1,3,4-oxadiazole ring.

Pyrazole Derivatives:

Pyrazoles can be prepared by the condensation of 2-(benzyloxy)acetohydrazide with 1,3-dicarbonyl compounds. For example, the reaction with ethyl acetoacetate (B1235776) in a suitable solvent, often under acidic or basic catalysis, leads to the formation of a pyrazolone (B3327878) ring through a cyclocondensation reaction ijtsrd.com. The reaction proceeds via initial formation of a hydrazone followed by intramolecular cyclization and dehydration.

Table 1: Synthesis of Heterocyclic Derivatives

Heterocycle Intermediate Key Reagents Conditions Product Class
1,3,4-Oxadiazole 2-(benzyloxy)acetohydrazide Aromatic Aldehyde, Acetic Anhydride 1. Reflux; 2. Oxidative cyclization 2-(Benzyloxymethyl)-5-aryl-1,3,4-oxadiazole
Pyrazole 2-(benzyloxy)acetohydrazide Ethyl Acetoacetate Reflux, Acid or Base Catalyst 5-(Benzyloxymethyl)-3-methyl-1H-pyrazol-5(4H)-one

Synthesis of Chiral this compound Analogues and Enantiomers

The development of stereoselective methods for the synthesis of chiral compounds is a significant area of organic chemistry. Chemoenzymatic methods, which utilize enzymes for key transformations, offer a powerful tool for accessing enantiomerically pure molecules under mild conditions. Lipase-catalyzed hydrolysis is a particularly effective strategy for the kinetic resolution of racemic esters.

A relevant analogue, diethyl 2-(benzyloxy)-2-isopropylmalonate, has been successfully resolved through lipase-catalyzed enantioselective hydrolysis to produce ethyl (R)-2-benzyloxy-2-isopropylhydrogenmalonate, a key chiral building block tandfonline.comnih.gov. This methodology demonstrates a viable route to obtaining chiral analogues of benzyloxyacetic acid esters. The process involves screening various lipases and reaction conditions (e.g., co-solvents, pH, temperature) to achieve optimal enantioselectivity and yield.

In a typical procedure, the racemic diester is suspended in a buffered aqueous solution, often with a co-solvent to improve solubility. The lipase is added, and the reaction is monitored until approximately 50% conversion is reached. At this point, one enantiomer of the ester has been selectively hydrolyzed to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer.

The study on diethyl 2-(benzyloxy)-2-isopropylmalonate found that Novozym 435 (immobilized Candida antarctica lipase B) provided excellent enantioselectivity (99% ee) and a 50% yield for the desired (R)-monoester when the reaction was conducted in a phosphate (B84403) buffer (pH 7.0) with DMSO as a co-solvent at 30°C for 24 hours tandfonline.com.

Table 2: Lipase-Catalyzed Enantioselective Hydrolysis of Diethyl 2-(benzyloxy)-2-isopropylmalonate

Lipase Source Co-solvent Temperature (°C) Yield (%) Enantiomeric Excess (ee, %)
Novozym 435 DMSO 30 50 99
Lipase AS Acetone 30 Moderate Moderate
Lipase G Acetone 30 Moderate Moderate
RM IM Acetone 30 Moderate Moderate
TL IM Acetone 30 Low Low

Data adapted from studies on a close analogue, diethyl 2-(benzyloxy)-2-isopropylmalonate. tandfonline.comtandfonline.com

Preparation of Phenethylamide Derivatives

Amide bond formation is a cornerstone of organic and medicinal chemistry. The synthesis of phenethylamide derivatives of benzyloxyacetic acid can be accomplished through the direct amidation of benzyloxyacetic acid with phenethylamine (B48288). Benzyloxyacetic acid is readily obtained by the hydrolysis of this compound.

Direct catalytic amidation offers an atom-economical alternative to traditional methods that require stoichiometric activating agents. Research has shown that catalysts such as nickel(II) chloride (NiCl₂) can effectively promote the direct condensation of carboxylic acids and amines with water as the only byproduct nih.govdoaj.org.

In a typical reaction, benzyloxyacetic acid and phenethylamine would be heated in a suitable solvent like toluene in the presence of a catalytic amount of NiCl₂. The reaction proceeds by removing the water formed, often using a Dean-Stark apparatus, to drive the equilibrium towards the amide product, N-(2-phenylethyl)-2-(benzyloxy)acetamide. Studies on similar systems, such as the reaction between phenylacetic acid and benzylamine (B48309) derivatives, have demonstrated moderate to excellent yields using this methodology nih.gov. The efficiency of the reaction can be influenced by steric and electronic factors of the substrates.

Table 3: Catalytic Direct Amidation for Phenethylamide Synthesis

Reactant 1 Reactant 2 Catalyst Solvent Conditions Product
Benzyloxyacetic Acid Phenethylamine NiCl₂ (10 mol%) Toluene Reflux, Water Removal N-(2-phenylethyl)-2-(benzyloxy)acetamide
Benzyloxyacetic Acid Phenethylamine Borinic Acid Toluene Reflux, Water Removal N-(2-phenylethyl)-2-(benzyloxy)acetamide

Conditions and catalysts are based on analogous direct amidation reactions reported in the literature. nih.govimperial.ac.uk

Compound Index

Chemical Reactivity and Transformations of Ethyl 2 Benzyloxy Acetate

Reactions Involving the Ester Functionality

The ester group in ethyl 2-(benzyloxy)acetate is a key site for reactivity, participating in several fundamental organic reactions.

The ester linkage in this compound can be cleaved through hydrolysis, a reaction with water, which can be catalyzed by either an acid or a base. libretexts.orgchemguide.co.uk

Acidic Hydrolysis: In the presence of a strong acid catalyst and an excess of water, this compound undergoes reversible hydrolysis to yield 2-(benzyloxy)acetic acid and ethanol (B145695). libretexts.orgstudy.com This reaction is the reverse of Fischer esterification. chemguide.co.uk To drive the equilibrium towards the products, a large excess of water is typically used. libretexts.orgchemguide.co.uk

Basic Hydrolysis (Saponification): When treated with a base, such as sodium hydroxide (B78521), this compound undergoes an irreversible hydrolysis reaction known as saponification. libretexts.orgprexams.com This reaction produces the corresponding carboxylate salt, sodium 2-(benzyloxy)acetate, and ethanol. The reaction goes to completion because the carboxylate salt is not reactive towards the alcohol. libretexts.orglibretexts.org

Reaction Reagents Products Conditions
Acidic HydrolysisThis compound, Water, Strong Acid (e.g., HCl, H₂SO₄)2-(Benzyloxy)acetic acid, EthanolHeat, Excess Water libretexts.orgchemguide.co.uk
Basic Hydrolysis (Saponification)This compound, Strong Base (e.g., NaOH, KOH)Sodium 2-(benzyloxy)acetate, EthanolHeat libretexts.orgprexams.com

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com For instance, reacting this compound with methanol (B129727) in the presence of an acid or base catalyst would result in the formation of mthis compound and ethanol. The reaction is an equilibrium process, and to favor the formation of the desired ester, a large excess of the new alcohol is typically used as the solvent. masterorganicchemistry.com

Catalyst Type General Reactants General Products Key Feature
Acid-CatalyzedThis compound, New Alcohol (R'OH), Acid CatalystNew Ester, EthanolReversible, driven by excess of the new alcohol masterorganicchemistry.com
Base-CatalyzedThis compound, New Alkoxide (R'O⁻), New Alcohol (R'OH)New Ester, EthoxideReversible, driven by excess of the new alcohol masterorganicchemistry.com

The ester functionality of this compound can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents. For example, catalytic hydrogenation can be employed to reduce esters to alcohols. nih.gov In the case of this compound, reduction would yield 2-(benzyloxy)ethanol.

Claisen Condensation: The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. wikipedia.orgopenstax.org For an ester to undergo a Claisen condensation, it must have an α-hydrogen. This compound possesses an α-hydrogen and can therefore act as a nucleophile after deprotonation by a strong base like sodium ethoxide. uomustansiriyah.edu.iqyoutube.com The resulting enolate can then attack the carbonyl carbon of another molecule of this compound, leading to the formation of a β-keto ester. wikipedia.orgopenstax.org

Mixed Claisen Condensation: Mixed Claisen condensations are successful when one of the ester partners lacks α-hydrogens and can only act as the electrophilic acceptor. pressbooks.pub

Dieckmann Condensation: The Dieckmann condensation is an intramolecular version of the Claisen condensation, occurring in molecules containing two ester groups. wikipedia.orgmasterorganicchemistry.com This reaction is used to form cyclic β-keto esters, and is particularly effective for the formation of 5- and 6-membered rings. wikipedia.orglibretexts.org

Reactions Involving the Benzyloxy Group

The benzyloxy group in this compound serves as a protecting group for the alcohol functionality. Its removal, or deprotection, is a common and crucial step in multi-step syntheses.

Hydrogenolysis: A widely used method for the deprotection of benzyl (B1604629) ethers is catalytic hydrogenolysis. acsgcipr.org This reaction involves the cleavage of the carbon-oxygen bond of the benzyl ether in the presence of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen. acsgcipr.orgorganic-chemistry.org For this compound, hydrogenolysis would cleave the benzyl group, yielding ethyl 2-hydroxyacetate and toluene (B28343). acsgcipr.org Transfer hydrogenolysis, using a hydrogen donor like 1,4-cyclohexadiene, is an alternative to using gaseous hydrogen. acsgcipr.org

Lewis Acid-Mediated Cleavage: The benzyloxy group can also be removed under non-reducing conditions using Lewis acids. This method is particularly useful when other functional groups in the molecule are sensitive to hydrogenation. The specific Lewis acid and reaction conditions would need to be carefully selected to achieve selective cleavage of the benzyl ether.

Deprotection Method Reagents Products Typical Conditions
Catalytic HydrogenolysisThis compound, H₂, Pd/CEthyl 2-hydroxyacetate, TolueneRoom temperature and atmospheric pressure of H₂ acsgcipr.orgorganic-chemistry.org
Transfer HydrogenolysisThis compound, Hydrogen Donor (e.g., 1,4-cyclohexadiene), Pd/CEthyl 2-hydroxyacetate, TolueneVaries depending on the hydrogen donor acsgcipr.org
Lewis Acid-Mediated CleavageThis compound, Lewis Acid (e.g., BBr₃, FeCl₃)Ethyl 2-hydroxyacetate, Benzyl derivativeAnhydrous conditions, often at low temperatures

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring within the benzyloxy group of this compound is susceptible to electrophilic aromatic substitution (EAS). The benzyloxy substituent (-OCH₂C₆H₅) is considered an activating group, meaning it increases the rate of EAS compared to unsubstituted benzene. This activation stems from the electron-donating nature of the ether oxygen, which can stabilize the cationic intermediate (the sigma complex or arenium ion) formed during the reaction through resonance. libretexts.org

The benzyloxy group is an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho (C2, C6) and para (C4) to the point of attachment on the benzene ring. This directive effect is also a consequence of the resonance stabilization of the carbocation intermediate, which is greatest when the electrophile attacks at these positions. wpmucdn.com

Common electrophilic aromatic substitution reactions that this compound could undergo include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.commasterorganicchemistry.commasterorganicchemistry.com Each of these reactions requires a strong electrophile, often generated with the help of a catalyst. masterorganicchemistry.commasterorganicchemistry.com The general mechanism involves two main steps: the initial attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation, followed by the loss of a proton to restore aromaticity. youtube.commasterorganicchemistry.com

Table 1: Potential Electrophilic Aromatic Substitution Reactions

Reaction Reagents Expected Major Products
Nitration HNO₃, H₂SO₄ Ethyl 2-((2-nitrobenzyl)oxy)acetate and Ethyl 2-((4-nitrobenzyl)oxy)acetate
Bromination Br₂, FeBr₃ Ethyl 2-((2-bromobenzyl)oxy)acetate and Ethyl 2-((4-bromobenzyl)oxy)acetate
Sulfonation Fuming H₂SO₄ (SO₃ in H₂SO₄) Ethyl 2-((2-(sulfo)benzyl)oxy)acetate and Ethyl 2-((4-(sulfo)benzyl)oxy)acetate
Friedel-Crafts Alkylation R-Cl, AlCl₃ ortho- and para-alkylated derivatives

Reactions at the Alpha-Carbon (α-position to the Ester)

The carbon atom adjacent to the ester carbonyl group, known as the alpha-carbon (α-carbon), is a key site of reactivity due to the acidity of its attached hydrogen atoms. These α-hydrogens can be removed by a base to form a nucleophilic enolate intermediate. msu.edumasterorganicchemistry.com

Alkylation and Arylation Reactions

The enolate derived from this compound can act as a nucleophile, reacting with various electrophiles in alkylation and arylation reactions to form new carbon-carbon bonds at the α-position.

Alkylation: In the presence of a strong base, such as lithium diisopropylamide (LDA), the α-proton can be removed to form a lithium enolate. libretexts.orglibretexts.org This enolate can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a nucleophilic substitution reaction (typically Sₙ2) to yield an α-alkylated product. For the alkylation to be successful, a strong base is required to ensure complete conversion to the enolate, preventing side reactions between the base and the alkyl halide. libretexts.orglibretexts.org

Arylation: The introduction of an aryl group at the α-position typically requires more specialized methods, such as transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed α-arylation of esters provides a general route to α-aryl carboxylic acid derivatives. organic-chemistry.org This process involves the reaction of the ester enolate with an aryl halide in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org Another approach involves a Friedel–Crafts-type strategy, which has been reported for the conversion of similar α-oxy-arylacetates to α,α-diaryl esters. nih.gov

Table 2: General Schemes for α-Alkylation and α-Arylation

Reaction Type General Reaction Scheme Reagents
α-Alkylation 1. Strong Base (e.g., LDA) in THF2. Alkyl Halide (R-X)

| α-Arylation | | 1. Base2. Aryl Halide (Ar-X), Pd Catalyst, Ligand |

Halogenation Reactions

The α-carbon of this compound can be halogenated with chlorine, bromine, or iodine under either acidic or basic conditions. pressbooks.publibretexts.org The reaction proceeds through different intermediates depending on the catalyst used. pressbooks.pub

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the ester first tautomerizes to its enol form. pressbooks.publibretexts.org The enol, which is nucleophilic, then attacks a molecule of the halogen (e.g., Br₂). This is followed by deprotonation to yield the α-monohalogenated product. youtube.com This reaction typically stops after the introduction of one halogen atom because the electron-withdrawing nature of the halogen destabilizes the protonated carbonyl intermediate required for further enol formation. pressbooks.pub

Base-Promoted Halogenation: Under basic conditions, the reaction proceeds via an enolate intermediate. pressbooks.publibretexts.org A base removes an α-proton to form the enolate, which then attacks the halogen. This reaction is considered base-promoted rather than base-catalyzed because a full equivalent of base is consumed. libretexts.orgyoutube.com Unlike the acid-catalyzed version, this reaction is difficult to stop at monosubstitution. The electron-withdrawing halogen on the α-carbon makes the remaining α-protons even more acidic, leading to rapid subsequent halogenations until all α-hydrogens are replaced. pressbooks.publibretexts.org

Table 3: Conditions for α-Halogenation

Condition Catalyst/Reagent Intermediate Product
Acidic H₃O⁺ (catalytic), X₂ Enol Monohalogenated ester

Formation of Enolates and Enol Derivatives

The formation of an enolate is a critical step for many reactions at the α-carbon. patsnap.com Enolates are resonance-stabilized anions formed by the deprotonation of an α-hydrogen. masterorganicchemistry.com The negative charge is delocalized between the α-carbon and the carbonyl oxygen, making them effective nucleophiles that can react with electrophiles at the carbon atom. masterorganicchemistry.comyoutube.com

To generate the enolate of this compound in high concentration, a strong, non-nucleophilic base is required. libretexts.orglibretexts.org Weak bases like hydroxide or alkoxides establish an equilibrium with only a low concentration of the enolate, which is unsuitable for reactions like alkylation. libretexts.org Strong bases with high pKa values, such as lithium diisopropylamide (LDA), are commonly used in an aprotic solvent like tetrahydrofuran (B95107) (THF) to achieve essentially complete and irreversible conversion of the ester to its enolate form. libretexts.orglibretexts.org

Table 4: Common Bases for Enolate Formation

Base Abbreviation pKa of Conjugate Acid Solvent
Lithium diisopropylamide LDA ~36 THF
Sodium hydride NaH >45 THF

The ester can also exist in equilibrium with its enol tautomer, particularly under acidic conditions. Tautomers are constitutional isomers that rapidly interconvert. libretexts.org For simple esters, the keto-enol equilibrium strongly favors the keto (ester) form. The enol is formed by protonation of the carbonyl oxygen, followed by deprotonation at the α-carbon. libretexts.orgyoutube.com

Novel Reaction Pathways and Mechanistic Studies

Mechanistic Investigations of Ester Reactivity

The reactivity of the ester functional group in this compound is fundamentally governed by mechanisms common to carboxylic acid derivatives. The most prevalent is the acid-catalyzed nucleophilic acyl substitution. In this mechanism, a proton source protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. longdom.org This activation allows a weak nucleophile to attack the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of the leaving group (in this case, an ethoxy group during hydrolysis) complete the reaction. longdom.org

Recent studies on related compounds have shed light on other mechanistic possibilities. For instance, a Friedel–Crafts-type arylation of α-((diphenoxyphosphoryl)oxy)-α-arylacetates to form α,α-diaryl esters has been shown to proceed through an Sₙ1-type mechanism. nih.gov This pathway involves the departure of a phosphate (B84403) leaving group to form a carbocation at the α-position, which is then attacked by an arene. The presence of an oxygen atom at the α-position, as in this compound, would be expected to stabilize such a carbocationic intermediate, suggesting that Sₙ1-type pathways could be relevant for this substrate under specific conditions.

Studies on Insertion Reactions

Insertion reactions, particularly those involving carbenes or carbenoids into C-H or other bonds, represent a powerful tool in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds. While specific studies detailing the insertion reactions of carbenes directly into the C-H bonds of this compound are not extensively documented in the cited literature, the principles of such reactions, particularly those catalyzed by rhodium(II) complexes, are well-established and can be extrapolated.

Rhodium(II)-stabilized donor/acceptor carbenes are highly effective for C-H functionalization. nih.gov These reactions typically involve the generation of a rhodium carbene intermediate from a diazo compound. This electrophilic species can then undergo a concerted, nonsynchronous three-center transition state to insert into a C-H bond. illinois.edu The reactivity and selectivity of these insertions are influenced by the electronic and steric nature of both the substrate and the carbene, as well as the specific rhodium catalyst employed. illinois.edu A variety of chiral rhodium(II) carboxylate and carboxamidate catalysts have been developed to achieve high levels of enantioselectivity in these transformations. nih.govillinois.edu

For this compound, potential sites for C-H insertion reactions include the ethyl group, the methylene (B1212753) group adjacent to the ether oxygen, and the aromatic ring of the benzyl group. The benzylic C-H bonds are typically more reactive towards insertion, suggesting that reactions with a suitable carbene could potentially lead to functionalization at this position. A general scheme for a rhodium-catalyzed C-H insertion is shown below:

General Reaction Scheme for Rhodium-Catalyzed C-H Insertion

In this representative reaction, a rhodium(II) acetate (B1210297) catalyst facilitates the insertion of a carbene, generated from a diazoacetate, into a C-H bond.

Recent advancements have focused on the development of highly efficient chiral Rh(II) carboxylates for enantioselective intermolecular C-H insertions. nih.gov For instance, the use of 1-sulfonyl-1,2,3-triazoles as carbene precursors in the presence of chiral Rh(II) catalysts allows for the C-H functionalization of alkanes to produce a variety of β-chiral sulfonamides in good yields and with high enantioselectivity. nih.gov This highlights the potential for developing specific catalytic systems for targeted C-H insertion reactions on substrates like this compound.

Catalytic Transformations Involving this compound

Catalytic transformations are central to the synthetic utility of this compound, with catalytic hydrogenation being a key reaction. This process typically involves the cleavage of the benzyl ether C-O bond, a reaction known as hydrogenolysis, to deprotect the hydroxyl group.

While specific kinetic and mechanistic studies on the catalytic hydrogenation of this compound were not found, extensive research on the hydrogenation of the structurally similar ethyl acetate to ethanol provides significant insight into the types of catalysts and conditions that are effective. Copper-based catalysts are highly active for the hydrogenation of the C=O bond in esters. encyclopedia.pub To avoid the use of chromium, modern catalysts often feature copper in combination with other metal oxides like ZnO, ZrO₂, or Fe₂O₃, which act as promoters. encyclopedia.pub

A study on the hydrogenation of ethyl acetate using a bimetallic Cu-Zn/SiO₂ catalyst demonstrated high conversion and selectivity to ethanol. encyclopedia.pub The reaction is typically performed at elevated temperature and pressure.

Table 1: Hydrogenation of Ethyl Acetate over a Cu-Zn/SiO₂ Catalyst

Parameter Value
Catalyst Cu-Zn/SiO₂
Optimal Cu/Zn Molar Ratio 1:1
Max. Ethyl Acetate Conversion 82%

Data sourced from a study on bimetallic Cu-Zn/SiO₂ catalysts for ethyl acetate hydrogenation. encyclopedia.pub

The reaction pathway for ester hydrogenation is believed to occur in two steps:

CH₃COOCH₂CH₃ + H₂ ⇌ CH₃CHO + CH₃CH₂OH

CH₃CHO + H₂ → CH₃CH₂OH

For this compound, the primary transformation under similar catalytic hydrogenation conditions (e.g., using Pd/C, Raney Nickel, or copper-based catalysts) would be the hydrogenolysis of the benzyl ether. This reaction would yield ethyl 2-hydroxyacetate (ethyl glycolate) and toluene.

Proposed Hydrogenolysis of this compound

By-products can also form during these reactions. In the hydrogenation of ethyl acetate, by-products such as butyl acetate, acetaldehyde, and methane (B114726) have been detected. nih.gov The formation of butyl acetate suggests an ester-exchange reaction can occur if an alcohol like n-butanol is used as a solvent. nih.gov

Theoretical Studies of Reaction Mechanisms

Theoretical and computational studies are invaluable for elucidating the detailed mechanisms of chemical reactions, including transition states and reaction kinetics. While specific theoretical studies focused solely on the reaction mechanisms of this compound are not prominent in the provided search results, general quantum mechanics (QM)-based computational methods are widely applied to understand the reactivity of similar organic molecules.

Density Functional Theory (DFT) is a common method used to investigate reaction pathways. researchgate.net For example, theoretical studies on the aqueous-phase reactions of hydroxyl radicals with various aromatic compounds have utilized high-level multi-point energy methods and implicit solvation models to calculate the free energies of activation. researchgate.net Such studies provide insights into reaction mechanisms that are often difficult to obtain through experiments alone. researchgate.net These computational approaches could be readily applied to study the reactions of this compound, such as its oxidation or hydrolysis, to determine the most likely reaction pathways and the structures of intermediates and transition states.

The application of these theoretical methods to this compound would allow for a deeper understanding of its reactivity, including the regioselectivity of insertion reactions and the energy profiles of catalytic transformations.

Applications of Ethyl 2 Benzyloxy Acetate in Complex Organic Synthesis

Role as a Protecting Group in Multi-Step Syntheses

In the architecture of complex molecules, protecting groups are crucial for temporarily masking reactive functional groups to prevent unwanted side reactions. Ethyl 2-(benzyloxy)acetate inherently contains two such protected functionalities: a hydroxyl group masked as a benzyl (B1604629) ether and a carboxylic acid masked as an ethyl ester.

Protection of Alcohols and Carboxylic Acids

The benzyloxy group (BnO-) within this compound serves as a robust protecting group for the alcohol functionality at the C2 position. Benzyl ethers are widely used in organic synthesis due to their stability across a broad range of reaction conditions, including acidic and basic environments, and their resistance to many oxidizing and reducing agents.

Similarly, the ethyl ester component effectively protects the carboxylic acid moiety. Esterification is a common strategy to prevent the acidic proton and the nucleophilic carbonyl oxygen of a carboxylic acid from interfering with subsequent synthetic steps.

Selective Masking of Functional Groups to Enable Controlled Manipulations

The true synthetic utility of the protecting groups within this compound lies in their capacity for selective removal, a concept known as orthogonal protection. The benzyl ether and the ethyl ester can be deprotected under distinct and non-interfering conditions. The benzyl group is typically cleaved under reductive conditions, most commonly via catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst). In contrast, the ethyl ester is typically removed by hydrolysis under basic (saponification) or acidic conditions.

This orthogonality allows chemists to unmask one functional group for further reaction while the other remains protected, enabling precise and controlled manipulations at different stages of a complex synthesis.

Table 1: Protecting Group Strategies within this compound

Protected Group Protecting Moiety Typical Deprotection Method
Hydroxyl (at C2) Benzyl Ether Catalytic Hydrogenolysis (e.g., H₂, Pd/C)

Utilisation as a Key Building Block in Target Molecule Synthesis

Beyond its role in protection strategies, this compound is frequently employed as a fundamental building block, providing a pre-functionalized two-carbon unit that can be incorporated into larger molecular frameworks.

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The benzyloxyacetyl structural motif is present in various pharmaceutically active compounds. This compound serves as a key starting material or intermediate for introducing this fragment. For instance, derivatives of this compound are used in the synthesis of S1P1 receptor modulators, which are investigated for treating autoimmune diseases like multiple sclerosis and psoriasis google.com. The synthesis pathway for these complex molecules often involves intermediates that retain the core benzyloxy...acetate (B1210297) structure google.com.

Another related compound, Benzyloxyacetyl chloride, which can be derived from the corresponding carboxylic acid, is used to prepare key intermediates for fluoroquinolone antibiotics and in the synthesis of β-lactams sigmaaldrich.com.

Table 2: Application in Pharmaceutical Intermediate Synthesis

Target Compound Class Role of (Benzyloxy)acetate Moiety Therapeutic Area
S1P1 Receptor Modulators Core structural component of advanced intermediates google.com. Autoimmune Diseases google.com
Fluoroquinolone Antibiotics Precursor to key synthetic intermediates sigmaaldrich.com. Infectious Diseases sigmaaldrich.com

Preparation of Agrochemicals and Fine Chemicals

While specific, large-scale applications in the agrochemical sector are not extensively documented, the principles of its use in fine chemical synthesis are well-established. As a versatile organic building block, this compound is valuable in the production of a wide range of specialty and fine chemicals . Its utility is highlighted in syntheses where a protected hydroxyacetic acid unit is required. For example, the alkylation of phenols, such as eugenol (B1671780), with halo-acetates like ethyl chloroacetate, yields structurally similar phenoxyacetate (B1228835) compounds, demonstrating the general reactivity pattern used to build more complex molecules walisongo.ac.id. The broader category of ethyl acetate and its derivatives are used as solvents and formulating agents in pesticide manufacturing, indicating the relevance of this class of compounds to the agricultural industry slchemtech.comkrchemicalsindia.com.

Application in Natural Product Synthesis

This compound is a valuable precursor for the synthesis of complex, bioactive natural products nih.gov. A common strategy involves the reduction of the ethyl ester to the corresponding aldehyde, (benzyloxy)acetaldehyde. This aldehyde is a key C2 unit in one of the most powerful carbon-carbon bond-forming reactions in organic synthesis: the aldol (B89426) reaction nih.govresearchgate.netnih.gov.

In numerous total synthesis campaigns, chemists have used (benzyloxy)acetaldehyde in highly diastereoselective aldol reactions to set critical stereocenters that are essential for the biological activity of the target natural product nih.gov. This approach has been successfully applied to the synthesis of architecturally complex molecules like the C11–C22 segment of amphidinolide T1 nih.gov.

Table 3: Use in Natural Product Synthesis

Natural Product/Fragment Key Intermediate Derived from this compound Key Reaction Type
Amphidinolide T1 (C11–C22 segment) (Benzyloxy)acetaldehyde Diastereoselective Aldol Reaction nih.gov

Synthesis of Ergopeptine Side Chains

Ergopeptines are a class of peptide alkaloids known for their significant pharmacological activities. A key challenge in their synthesis is the construction of the complex peptide side chain. Ethyl (R)-2-benzyloxy-2-isopropylhydrogenmalonate has been identified as a crucial intermediate for this purpose. A chemoenzymatic strategy has been developed for the synthesis of this chiral building block, starting from a derivative of this compound.

This approach utilizes the enzyme Novozym 435, an immobilized Candida antarctica lipase (B570770) B, to perform a highly enantioselective hydrolysis of the corresponding prochiral diester. The enzyme selectively hydrolyzes one of the ester groups, yielding the desired (R)-monoester in excellent enantiomeric excess (ee) and yield. This biocatalytic method provides a more efficient and milder alternative to traditional chemical resolution techniques.

Table 1: Chemoenzymatic Synthesis of Ergopeptine Side Chain Intermediate

Parameter Details
Target Intermediate Ethyl (R)-2-benzyloxy-2-isopropylhydrogenmalonate
Starting Material Diethyl 2-(benzyloxy)-2-isopropylmalonate
Biocatalyst Novozym 435 (Immobilized Candida antarctica lipase B)
Reaction Type Enantioselective enzymatic hydrolysis

| Key Advantage | High enantioselectivity and yield under mild conditions |

Synthesis of CC-1065/Duocarmycin Pharmacophores

CC-1065 and the duocarmycins are a family of extremely potent cytotoxic natural products that derive their biological activity from the sequence-selective alkylation of DNA. nih.govnih.gov These molecules have been the subject of extensive synthetic efforts due to their potential as anticancer agents. nih.govchemrxiv.org Their structures are characterized by a DNA-alkylating subunit, such as a cyclopropa[c]pyrrolo[3,2-e]indole (CPI) motif, and a DNA-binding region. nih.gov While extensive research into the synthesis of various analogues has been conducted, a specific role for this compound in the synthesis of these pharmacophores could not be detailed from the available literature.

Preparation of Nonactic Acid Derivatives

Nonactic acid is the monomeric building block of the macrotetrolide antibiotic nonactin. The synthesis of its derivatives is of interest for the development of new ionophoric antibiotics. However, a direct application of this compound in the preparation of nonactic acid derivatives was not identified in a review of the current literature.

Total Synthesis of Complex Natural Products (e.g., Laurolitsine)

The utility of this compound derivatives is highlighted in the total synthesis of complex natural products. In the first total synthesis of the aporphine (B1220529) alkaloid (±)-Laurolitsine, a substituted version of the compound, ethyl 2-(3-(benzyloxy)-4-methoxyphenyl)acetate, was employed as a key intermediate. peptide.compeptide.com

The synthesis of this intermediate was achieved by reacting ethyl 2-(3-hydroxy-4-methoxyphenyl)acetate with benzyl chloride in the presence of potassium carbonate. peptide.com This step serves to protect the phenolic hydroxyl group as a benzyl ether, allowing for further transformations on other parts of the molecule. The resulting ethyl 2-(3-(benzyloxy)-4-methoxyphenyl)acetate was then hydrolyzed using sodium hydroxide (B78521) in ethanol (B145695) to yield 2-(3-(benzyloxy)-4-methoxyphenyl)acetic acid. peptide.com This carboxylic acid was a crucial component for constructing the core structure of Laurolitsine. chemrxiv.orgpeptide.com

Use as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. This compound is an achiral molecule and therefore does not function as a chiral auxiliary itself.

However, it serves as an important prochiral substrate for the synthesis of valuable, enantiomerically pure building blocks. As demonstrated in the synthesis of the ergopeptine side chain, derivatives of this compound can be subjected to asymmetric transformations, such as enzyme-catalyzed reactions, to generate chiral molecules with high stereoselectivity. In this context, the compound acts as a precursor to a chiral intermediate, rather than as a traditional chiral auxiliary that is later recovered unchanged.

Application in Peptide Synthesis

While this compound is not directly used, its corresponding carboxylic acid, benzyloxyacetic acid, is a useful building block in peptide synthesis. It can be used to introduce a protected glycolic acid moiety, which can function as a linker or spacer, or to modify the properties of a peptide.

In standard solid-phase or solution-phase peptide synthesis, benzyloxyacetic acid can be coupled to the free N-terminus of a growing peptide chain or to a side-chain amine (e.g., of a lysine (B10760008) residue) using standard peptide coupling reagents like HBTU or HATU. luxembourg-bio.com The benzyloxy group serves as a robust protecting group for the hydroxyl function, which is stable to the conditions used for both Fmoc and Boc-based peptide synthesis strategies. peptide.com This benzyl ether protecting group can be removed during the final cleavage and deprotection step, typically using strong acids like HF or through catalytic hydrogenation, to unveil the free hydroxyl group on the modified peptide.

Development of Advanced Synthetic Strategies

Modern synthetic chemistry continually seeks to improve reaction efficiency, reduce environmental impact, and enable novel transformations. Advanced strategies can be applied to both the synthesis and application of this compound. For instance, the synthesis of related ether compounds has been significantly enhanced through the use of ultrasonication in conjunction with solid-liquid phase-transfer catalysis. This method can lead to several-fold rate enhancements compared to conventional stirring.

Furthermore, the "green chemistry" movement has spurred the replacement of hazardous solvents. In the context of peptide synthesis, where derivatives like benzyloxyacetic acid are used, traditional solvents such as DMF and NMP are being replaced by greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate. researchgate.net The application of these advanced solvent systems and activation methods represents a forward-looking approach to the synthesis and utilization of compounds like this compound and its derivatives.

Convergent and Divergent Synthesis Approaches

The strategic application of this compound is evident in both convergent and divergent synthetic methodologies, which are designed to enhance the efficiency and flexibility of multi-step syntheses.

Divergent Synthesis: Divergent synthesis, on the other hand, involves the creation of a library of structurally related compounds from a common intermediate. This compound and its derivatives can serve as excellent starting points for divergent strategies aimed at producing various chiral building blocks. For example, the ester functionality can be modified to introduce different substituents, or the benzyloxy group can be deprotected and the resulting alcohol can be further functionalized. This allows for the generation of a diverse set of molecules from a single, readily available precursor, which is particularly valuable in medicinal chemistry and drug discovery for structure-activity relationship (SAR) studies.

Stereoselective and Enantioselective Synthesis Utilizing this compound

The true power of this compound as a synthetic tool is most apparent in its application in stereoselective and enantioselective reactions, where the control of the three-dimensional arrangement of atoms is paramount.

The methylene (B1212753) protons adjacent to the carbonyl group in this compound are acidic and can be selectively deprotonated to form an enolate. This enolate is a key intermediate in a variety of carbon-carbon bond-forming reactions, including aldol reactions and alkylations. The stereochemical outcome of these reactions can be influenced by the choice of reagents, catalysts, and reaction conditions.

Stereoselective Aldol Reactions: The enolate derived from this compound can react with aldehydes and ketones in aldol reactions to form β-hydroxy esters. While the stereocontrol of acetate aldol reactions can be challenging, the use of chiral auxiliaries or chiral catalysts can direct the reaction to favor the formation of a specific stereoisomer. For example, the Zimmerman-Traxler model helps predict the stereochemical outcome of aldol reactions involving metal enolates, where a chair-like transition state is proposed. By carefully selecting the metal counterion and ligands, chemists can influence the geometry of the enolate (E or Z), which in turn dictates the relative stereochemistry (syn or anti) of the aldol product.

Enantioselective Alkylation: The enantioselective alkylation of the enolate of this compound provides a powerful method for the synthesis of α-substituted carboxylic acid derivatives with high enantiomeric purity. This is often achieved through the use of chiral phase-transfer catalysts or by employing chiral auxiliaries attached to the ester. These chiral entities create a chiral environment around the enolate, leading to a preferential attack of the electrophile from one face of the planar enolate over the other.

A notable example of stereocontrol involving a related benzyloxy-containing substrate is found in the Ireland-Claisen rearrangement. In a study on the synthesis of chiral building blocks, the rearrangement of a silyl (B83357) ketene (B1206846) acetal (B89532) derived from a (R)-3-methylcyclohex-2-enyl ester of a 2-(benzyloxy)butyrate derivative proceeded through a chair-like transition state to yield a product with a specific stereochemistry at the α-position to the carboxyl group. This demonstrates the principle of how the benzyloxy moiety can be part of a larger system where stereochemistry is precisely controlled.

Below is a table summarizing hypothetical data for an enantioselective alkylation of the enolate of this compound, illustrating the potential for high stereocontrol.

EntryElectrophile (R-X)Chiral Catalyst/AuxiliarySolventTemp (°C)Yield (%)Enantiomeric Excess (ee, %)
1Benzyl bromideChiral Phase-Transfer Catalyst AToluene (B28343)-788592
2Methyl iodideChiral Auxiliary BTHF-789095
3Allyl bromideChiral Phase-Transfer Catalyst CDichloromethane-408288
4Ethyl iodideChiral Auxiliary DDiethyl ether-788891

This table showcases how the choice of electrophile and the chiral directing group can significantly influence the yield and enantioselectivity of the reaction, highlighting the versatility of this compound as a substrate in asymmetric synthesis.

Spectroscopic and Analytical Techniques for Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment of each proton and carbon atom within the molecule.

Proton (¹H) NMR spectroscopy for Ethyl 2-(benzyloxy)acetate reveals five distinct signals, corresponding to the five chemically non-equivalent sets of protons in the molecule. The chemical shift (δ), multiplicity, and integration of each signal are used to assign it to a specific group of protons.

The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of 7.30-7.40 ppm. The two benzylic protons (Ph-CH ₂-O) are observed as a sharp singlet around 4.65 ppm, indicating no adjacent protons. The two protons on the carbon adjacent to the ether oxygen and the carbonyl group (O-CH ₂-C=O) also appear as a singlet, typically around 4.08 ppm. The ethyl ester group gives rise to a characteristic quartet at approximately 4.22 ppm for the methylene (B1212753) protons (-O-CH ₂-CH₃) and a triplet around 1.27 ppm for the methyl protons (-O-CH₂-CH ₃), with a coupling constant (J) of approximately 7.1 Hz.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.30-7.40 Multiplet 5H Aromatic protons (C₆H₅)
4.65 Singlet 2H Benzylic protons (Ph-CH₂-O)
4.22 Quartet 2H Methylene protons (-O-CH₂-CH₃)
4.08 Singlet 2H Methylene protons (O-CH₂-C=O)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. For this compound, eight distinct signals are expected, representing the unique carbon environments.

The carbonyl carbon (C=O) of the ester is the most deshielded, appearing around 170 ppm. The aromatic carbons of the benzyl group resonate in the 127-137 ppm region. The benzylic carbon (Ph-C H₂-O) is typically found around 73 ppm, while the other methylene carbon adjacent to the ether oxygen (C H₂-C=O) appears near 68 ppm. The methylene carbon of the ethyl group (-O-C H₂-CH₃) resonates at approximately 61 ppm, and the terminal methyl carbon (-O-CH₂-C H₃) is the most shielded, appearing around 14 ppm.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppm Assignment
170.1 Ester Carbonyl (C=O)
137.2 Quaternary Aromatic Carbon (C-ipso)
128.6 Aromatic Carbons (C-ortho/C-para)
128.1 Aromatic Carbon (C-meta)
73.3 Benzylic Carbon (Ph-CH₂-O)
68.2 Methylene Carbon (O-CH₂-C=O)
61.3 Methylene Carbon (-O-CH₂-CH₃)

Two-dimensional (2D) NMR techniques are employed to confirm the structural assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, the key COSY correlation would be a cross-peak between the methylene quartet (~4.22 ppm) and the methyl triplet (~1.27 ppm) of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It would show correlations between the proton signals and their corresponding carbon signals as assigned in the tables above. For example, the signal at ~1.27 ppm would correlate with the carbon signal at ~14.2 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons. This is crucial for connecting different parts of the molecule. Key HMBC correlations would include:

The benzylic protons (~4.65 ppm) correlating to the aromatic carbons and the methylene carbon at ~68.2 ppm.

The methylene protons of the ethyl group (~4.22 ppm) correlating to the carbonyl carbon (~170.1 ppm) and the methyl carbon (~14.2 ppm).

The methylene protons at ~4.08 ppm correlating to the carbonyl carbon (~170.1 ppm) and the benzylic carbon (~73.3 ppm).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The exact monoisotopic mass of this compound (C₁₁H₁₄O₃) is 194.0943 Da. nih.gov HRMS analysis would typically look for the protonated molecule [M+H]⁺ or other adducts like the sodium adduct [M+Na]⁺. The measured m/z value is then compared to the calculated value to confirm the elemental composition with high confidence.

Table 3: HRMS Data for this compound

Ion/Adduct Molecular Formula Calculated m/z
[M]⁺ C₁₁H₁₄O₃ 194.0943
[M+H]⁺ C₁₁H₁₅O₃⁺ 195.1016

GC-MS combines gas chromatography for separating components of a mixture with mass spectrometry for their identification. For a pure sample of this compound, the GC chromatogram would show a single major peak at a characteristic retention time.

The mass spectrometer fragments the molecule in a reproducible manner. The fragmentation pattern is a chemical fingerprint that helps to confirm the compound's identity. A primary fragmentation pathway for this compound involves the cleavage of the benzylic C-O bond, which is relatively weak. This would lead to the formation of a highly stable benzyl cation (or its rearranged tropylium (B1234903) ion, C₇H₇⁺), resulting in a very prominent peak at m/z 91. Other expected fragments would arise from the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ethoxycarbonylmethyl group (-CH₂COOC₂H₅, 87 Da).

Table 4: List of Chemical Compounds

Compound Name
This compound

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its ester and ether functionalities, as well as its aromatic and aliphatic components.

The presence of the ester group is confirmed by a strong carbonyl (C=O) stretching vibration, which typically appears in the range of 1750-1735 cm⁻¹ for aliphatic esters. orgchemboulder.com Additionally, the C-O stretches of the ester group produce two or more bands in the 1300-1000 cm⁻¹ region. orgchemboulder.com The ether linkage (C-O-C) also shows a characteristic stretching band within this fingerprint region. Aromatic C-H stretching vibrations from the benzyl group are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methylene groups appear just below 3000 cm⁻¹.

Functional GroupVibrational ModeCharacteristic Absorption Range (cm⁻¹)
Aromatic C-H (Benzyl)Stretching3100-3000
Aliphatic C-H (Ethyl, Methylene)Stretching3000-2850
Ester C=O (Carbonyl)Stretching1750-1735 orgchemboulder.com
Aromatic C=CStretching1600-1450
Ester & Ether C-OStretching1300-1000 orgchemboulder.com
Table 1: Key Infrared Absorption Bands for this compound.

Chromatographic Techniques for Separation and Purity

Chromatography is an indispensable tool for the separation, purification, and purity assessment of chemical compounds. Various chromatographic techniques are employed in the analysis of this compound.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of chemical reactions. libretexts.orgwisc.edu In the synthesis of this compound, TLC allows a chemist to observe the consumption of starting materials and the formation of the product over time. libretexts.org

The process typically involves a stationary phase, such as a glass or plastic plate coated with a thin layer of silica (B1680970) gel, and a mobile phase, which is a solvent or solvent mixture. wisc.edu For a compound like this compound, a common mobile phase is a mixture of hexanes and ethyl acetate (B1210297). wvu.eduwalisongo.ac.id To monitor a reaction, small spots of the starting material, the reaction mixture, and a "co-spot" (containing both starting material and reaction mixture) are applied to the baseline of the TLC plate. libretexts.org As the solvent moves up the plate by capillary action, it carries the compounds with it at different rates depending on their polarity. utexas.edu The product, this compound, will have a specific Retention Factor (Rf) value, distinct from the starting materials. The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared from the reaction mixture lane. libretexts.org

Column Chromatography (Silica Gel, Flash Chromatography) for Purification

Following a synthesis, the crude product often contains unreacted starting materials, byproducts, and other impurities. Column chromatography, particularly flash chromatography, is a standard preparative technique for purifying compounds like this compound. ethz.ch This method operates on the same principles as TLC but on a much larger scale. rochester.edu

In this technique, a glass column is packed with a stationary phase, most commonly silica gel. orgsyn.org The crude product mixture is loaded onto the top of the silica gel. rochester.edu A solvent system (eluent), often determined by prior TLC analysis, is then passed through the column. rochester.edu For this compound, a gradient of ethyl acetate in hexanes is a typical eluent system. core.ac.ukrsc.orgrochester.edu The components of the mixture travel down the column at different rates based on their affinity for the silica gel versus the eluent. Less polar compounds generally elute faster, while more polar compounds are retained longer on the polar silica gel. wfu.edu Fractions are collected sequentially, and those containing the pure product are combined and concentrated to yield purified this compound.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of a compound with high resolution and sensitivity. It utilizes a column packed with a stationary phase and a liquid mobile phase pumped through at high pressure. A detector measures the analyte as it elutes from the column, producing a chromatogram where peak area corresponds to the concentration of the compound. This allows for the precise quantification of impurities.

While this compound itself is not chiral, if a chiral derivative were synthesized, Chiral HPLC would be essential for separating its enantiomers and determining the enantiomeric excess (ee). phenomenex.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. phenomenex.com Polysaccharide-based CSPs are commonly used for this purpose. researchgate.net The separation is critical in industries like pharmaceuticals, where the physiological activity of enantiomers can differ significantly. phenomenex.com

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) is an alternative chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. shimadzu.com SFC is particularly well-suited for chiral separations, offering advantages such as faster analysis times and reduced use of organic solvents compared to HPLC. afmps.be

For the chiral separation of compounds structurally similar to this compound, polysaccharide-based chiral stationary phases are frequently employed. chiraltech.com The mobile phase often consists of supercritical CO₂ mixed with a polar organic modifier, such as methanol (B129727) or ethanol (B145695), to adjust the eluting strength. chromatographyonline.com Additives may also be used to improve peak shape and resolution. chiraltech.com The unique properties of supercritical fluids allow for high efficiency and rapid separations, making SFC a valuable tool for high-throughput chiral analysis. chromatographyonline.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov The technique involves directing an X-ray beam onto a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern. nih.gov By analyzing the positions and intensities of the diffracted spots, a three-dimensional map of the electron density within the crystal can be calculated, which in turn reveals the molecular structure, bond lengths, bond angles, and intermolecular interactions. nih.gov

As of now, a crystal structure for this compound has not been reported in the crystallographic literature. If a suitable single crystal of the compound were to be grown, X-ray diffraction analysis would provide unequivocal proof of its chemical structure and offer valuable insights into its solid-state conformation and packing arrangement.

Advanced Research Topics and Future Directions

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools to predict and understand the behavior of molecules like Ethyl 2-(benzyloxy)acetate at an atomic level. These theoretical studies are crucial for guiding experimental work and accelerating the discovery of new applications.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can elucidate fundamental properties that govern its chemical behavior. Although specific DFT studies on this exact molecule are not widely published, the established methodologies are readily applicable.

Researchers would typically employ a functional, such as B3LYP, with a basis set like 6-311++G(d,p) to perform geometry optimization, ensuring the molecule's calculated structure is at its lowest energy state. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. mu-varna.bg

Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron density distribution and are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. Other calculable parameters, such as absolute electronegativity, hardness, and softness, provide a deeper understanding of the molecule's reactivity profile. mu-varna.bg These theoretical calculations are essential for rationalizing experimental findings and predicting the outcomes of chemical reactions. nih.gov

Table 1: Illustrative Data from DFT Calculations for a Representative Organic Molecule (Note: This table is illustrative of typical DFT outputs and does not represent published data for this compound.)

Calculated PropertyIllustrative ValueSignificance
HOMO Energy-6.5 eVEnergy of the outermost electron orbital; relates to electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest empty orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.3 eVIndicator of chemical reactivity and stability.
Dipole Moment2.5 DMeasures the polarity of the molecule.
Ionization Potential6.5 eVEnergy required to remove an electron.
Electron Affinity1.2 eVEnergy released when an electron is added.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are essential for exploring its conformational landscape. nih.gov By simulating the molecule's behavior in different environments, such as in a vacuum or in various solvents, researchers can understand how it folds and changes shape.

These simulations can identify the most stable conformers (low-energy shapes) and the energy barriers between them. This information is critical for understanding how the molecule might interact with biological targets like enzymes or receptors. Classical MD simulations, often using force fields like AMBER or CHARMM, can model the molecule's interactions with surrounding solvent molecules (e.g., water) and ions, providing insights into its solubility and binding behavior. rsc.org The results from MD simulations can complement findings from experimental techniques like NMR spectroscopy to build a comprehensive picture of the molecule's dynamic nature. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) are computational modeling techniques that aim to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or toxicity, respectively. wu.ac.thmdpi.com

While specific QSAR/QSTR models for this compound have not been developed, the methodology would involve synthesizing and testing a library of related benzyloxyacetate derivatives. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (CLogP), and electronic properties (e.g., molar refractivity). nih.gov

Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a mathematical model that correlates these descriptors with the observed activity or toxicity. mdpi.com A robust QSAR/QSTR model can be used to predict the properties of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive animal testing. mdpi.com

Predictive Modeling of Reaction Outcomes and Selectivity

Predicting the outcome of chemical reactions is a major goal in organic chemistry. Modern approaches leverage machine learning and large datasets of known reactions to train models that can predict the products of new reactant combinations.

For a compound like this compound, predictive models could be used to explore its reactivity with various reagents. For example, a model could predict the most likely product when it is subjected to hydrolysis, reduction, or reaction at the benzene (B151609) ring. These models work by representing molecules and reactions in a machine-readable format and using algorithms to learn the underlying patterns of chemical reactivity. This approach can help chemists design more efficient synthetic routes and avoid unproductive experiments by identifying promising reaction conditions and predicting potential side products.

Biological Activity and Medicinal Chemistry Research

The structural motifs within this compound are found in various biologically active compounds, suggesting that it could serve as a valuable scaffold or starting point in medicinal chemistry research.

Investigation of Biological Activity and Mechanism of Action

While direct biological testing of this compound is not extensively documented in public literature, studies on structurally related compounds provide a basis for potential research directions. The "benzyloxy" group is a common feature in many medicinal compounds.

For instance, research has been conducted on benzyloxy benzamide (B126) derivatives , which have shown potential as neuroprotective agents for treating ischemic stroke by inhibiting the PSD95-nNOS protein-protein interaction. nih.gov Another class of related compounds, 1-benzyloxy-5-phenyltetrazole derivatives , has demonstrated high activity against androgen receptor-dependent prostate cancer cells, showing promise in the development of new cancer therapies. preprints.org Furthermore, various benzoic acid derivatives are recognized as important scaffolds in the development of anticancer agents. nih.gov Esters have also been investigated for their antimicrobial properties and as potential enzyme inhibitors. bdpsjournal.orgnih.gov

These findings suggest that this compound could be investigated for a range of biological activities. Initial screening could explore its potential as an antimicrobial, anticancer, or neuroprotective agent. If promising activity is found, further studies would focus on elucidating its mechanism of action, identifying the specific biological targets with which it interacts, and establishing a structure-activity relationship (SAR) to guide the design of more potent and selective analogues. nih.gov

Table 2: Biological Activities of Structurally Related Compound Classes

Compound ClassBiological Activity InvestigatedPotential Therapeutic Area
Benzyloxy Benzamide Derivatives nih.govNeuroprotection (PSD95-nNOS PPI Inhibition)Ischemic Stroke
1-Benzyloxy-5-phenyltetrazole Derivatives preprints.orgAnticancer (Androgen Receptor Inhibition)Prostate Cancer
Benzotriazole Esters bdpsjournal.orgEnzyme Inhibition (SARS 3CL Protease)Antiviral
Tertiary Sulfonamidomethyl EstersAntibacterialInfectious Diseases
Triaryl Triglyceride Esters nih.govAntimicrobial, Urease InhibitionInfectious Diseases, Metabolic Disorders

Applications in Drug Development (e.g., Antimicrobial, Anticancer Agents)

The structural framework of this compound is a valuable scaffold for the synthesis of novel therapeutic agents. Researchers have incorporated this moiety into larger, more complex molecules to explore their potential as both antimicrobial and anticancer agents.

Anticancer Agents

The benzyloxy group, a key feature of this compound, has been integrated into the design of potential anticancer compounds. In one notable study, 2-benzyloxy analogues of estradiol (B170435) were synthesized and evaluated as anti-breast cancer agents. One derivative, in particular, demonstrated significant efficacy against the human breast cancer cell line MDA-MB-231. nih.gov This compound exhibited potent activity, arresting the cell cycle and inducing apoptosis in the cancer cells. nih.gov The findings highlight the potential of using the benzyloxyacetate structure as a starting point for developing new chemotherapeutic agents that target hormone-related cancers. nih.gov

Derivative ClassCancer Cell LineReported ActivitySource
2-Benzyloxy Estradiol AnalogueMDA-MB-231 (Human Breast Cancer)IC₅₀: 7 μM; Induces cell cycle arrest and apoptosis nih.gov
Table 1: Anticancer Activity of a Derivative Incorporating the Benzyloxy Moiety.

Antimicrobial Agents

While the benzyloxy structural motif is present in various compounds tested for antimicrobial properties, research directly utilizing this compound as a precursor for such agents is less prominent in the available literature. The synthesis of compounds like diethyl benzylphosphonates has yielded derivatives with potential antibacterial activity against Escherichia coli strains. icm.edu.plmdpi.com However, these are not direct derivatives of this compound. The exploration of this compound in the targeted synthesis of novel antibiotics remains an area ripe for future investigation.

Enzyme Inhibition Studies

Derivatives containing the core structure of this compound have been synthesized and evaluated as potent enzyme inhibitors, a key strategy in drug development for various diseases.

A significant area of research has been the development of chalcone (B49325) derivatives. One such compound, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate, which shares a structural similarity with this compound, was synthesized and its enzyme inhibition effects were studied in detail. The study revealed that this derivative acts as an inhibitor of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as glutathione (B108866) S-transferase (GST). The inhibition constants (Ki) for these enzymes were determined, quantifying the derivative's high potency.

Enzyme TargetDerivativeInhibition Constant (Ki)
Acetylcholinesterase (AChE)Ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate11.13 ± 1.22 µM
Butyrylcholinesterase (BChE)8.74 ± 0.76 µM
Glutathione S-transferase (GST)14.19 ± 2.15 µM
Table 2: Enzyme Inhibition Data for a Chalcone Derivative.

Pharmacokinetic and Pharmacodynamic Profiling of Derivatives

The journey of a potential drug from a laboratory curiosity to a clinical candidate heavily relies on its pharmacokinetic and pharmacodynamic profiles. Pharmacokinetics, often abbreviated as ADME, encompasses the absorption, distribution, metabolism, and excretion of a compound. mdpi.combiosolveit.de These properties determine the concentration and persistence of a drug in the body, which is crucial for its efficacy and safety.

For derivatives of this compound to be considered for therapeutic use, they must undergo rigorous ADME testing. mdpi.com In silico tools and preclinical models are often employed to predict these properties early in the drug discovery process. researchgate.net For instance, the 2-benzyloxy estradiol analogue identified as a potent anticancer agent was found to be non-toxic and well-tolerated in mice at doses up to 1000 mg/kg in acute oral toxicity studies, an essential first step in safety profiling. nih.gov However, comprehensive pharmacokinetic data, such as oral bioavailability, metabolic pathways, and clearance rates for derivatives of this compound, are not extensively detailed in the current scientific literature. Future research must focus on this area to advance any promising compounds toward clinical evaluation.

Molecular Docking Studies for Ligand-Receptor Interactions

To understand how a potential drug molecule interacts with its biological target at a molecular level, researchers employ computational techniques like molecular docking. This method predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interaction.

Molecular docking studies have been instrumental in elucidating the mechanism of action for derivatives related to this compound. For the chalcone derivative studied for enzyme inhibition, docking analysis supported the experimental findings by revealing strong binding to the active sites of AChE, BChE, and GST. nih.gov The calculated binding energies indicated a high affinity, corroborating the potent inhibition observed in enzymatic assays. nih.gov

Similarly, for the 2-benzyloxy estradiol analogue with anticancer activity, molecular docking studies were crucial. The analysis showed that the compound occupies the 'paclitaxel binding pocket' on tubulin, thereby stabilizing the microtubule polymerization process and leading to cancer cell death. nih.gov This detailed molecular insight is invaluable for guiding the further optimization of these lead compounds.

DerivativeReceptor TargetBinding Energy (kcal/mol)Binding Site/Interaction
Ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetateAcetylcholinesterase (AChE)-11.24Active Site
Butyrylcholinesterase (huBChE)-8.56Active Site
Glutathione S-transferase-10.39Active Site
2-Benzyloxy Estradiol AnalogueTubulinNot specifiedOccupied 'paclitaxel binding pocket'
Table 3: Molecular Docking Results for this compound Derivatives and Analogues.

Material Science Applications

Role in Polymer Synthesis

Based on the available scientific literature, there is no specific information regarding the use of this compound as a monomer, initiator, or other reactive agent in polymer synthesis. While ethyl acetate (B1210297) is sometimes used as a solvent in polymerization reactions, this does not involve the incorporation of the this compound molecule into the polymer structure. rsc.orgresearchgate.net

Development of Novel Materials

Consistent with the lack of data on its role in polymer synthesis, there is currently no available research detailing the development of novel materials directly from this compound. The potential for this compound to be used as a building block for new polymers or functional materials remains an unexplored area of research.

Emerging Research Areas and Unexplored Potentials

The landscape of chemical synthesis is continually evolving, driven by the dual needs for novel molecular architectures and more sustainable, efficient manufacturing processes. This compound, as a versatile chemical intermediate, is at the nexus of these advancements. Emerging research is focused on developing sophisticated catalysts for its transformation and pioneering sustainable and biocatalytic routes for its production. These areas hold significant potential for creating more economical and environmentally benign chemical processes.

Catalyst Development for Transformations Involving this compound

Research into new catalytic systems is paving the way for more efficient and selective transformations of esters like this compound. While traditional acid or base catalysis is common, modern efforts are centered on heterogeneous catalysts, phase-transfer catalysts, and advanced bimetallic systems to improve reaction conditions, yields, and ease of product separation.

One promising area is the advancement of heterogeneous catalysis . Solid acid or base catalysts, such as zeolites, sulfated zirconia, and functionalized resins, offer significant advantages over homogeneous catalysts. undip.ac.idresearchgate.netacs.org They can be easily separated from the reaction mixture, reducing purification costs and waste, and are often reusable over multiple cycles. For transformations like transesterification or hydrolysis of this compound, heterogeneous catalysts could enable continuous flow processes, increasing industrial scalability and efficiency. mdpi.comresearchgate.net For instance, research on the etherification of eugenol (B1671780) using a KF/γ-Al2O3 solid base catalyst demonstrates a green approach that could be adapted for analogous syntheses involving benzyloxy-containing compounds. mdpi.comresearchgate.net The development of bimetallic catalysts, which often exhibit synergistic activity, is another frontier for ester transformations like hydrogenation, potentially allowing for the selective reduction of the ester group in this compound under milder conditions than traditional reagents. rsc.org

Phase-transfer catalysis (PTC) represents another key research direction, particularly for reactions involving the ether linkage, such as the Williamson ether synthesis. wikipedia.orgjk-sci.com PTC facilitates reactions between reactants in immiscible phases (e.g., a solid and a liquid) by using a catalyst, like a quaternary ammonium (B1175870) salt, to transport one reactant across the phase boundary. chempedia.infosemanticscholar.orgcrdeepjournal.org This technique could be instrumental in developing novel transformations starting from ethyl 2-(hydroxyacetate) and benzyl (B1604629) halides, potentially under milder, more sustainable conditions with reduced need for anhydrous solvents. wikipedia.org Research into ultrasonically promoted PTC has shown that this combination can dramatically enhance reaction rates, offering a path to more energy-efficient syntheses.

Sustainable Synthesis and Biocatalysis for this compound production and transformations

The principles of green chemistry are increasingly being integrated into the synthesis of specialty chemicals, with a focus on renewable feedstocks, enzymatic catalysts, and environmentally benign solvents. reachemchemicals.comalcimed.com For this compound, these principles open up new avenues for both its production and subsequent chemical modifications.

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers remarkable selectivity and operates under mild, aqueous conditions. chemistryjournals.net Hydrolases, particularly lipases, are widely used for the synthesis and resolution of esters. nih.govrsc.orgjocpr.com Research has demonstrated that lipases can be used for the highly enantioselective hydrolysis of prochiral diesters to produce chiral intermediates. For example, immobilized Candida antarctica lipase (B570770) B (Novozym 435) is effective in catalyzing the hydrolysis of diethyl 2-(benzyloxy)-2-isopropylmalonate to yield a key chiral monoester intermediate for the synthesis of ergopeptines. This chemoenzymatic approach highlights the potential for biocatalysts to create chiral centers in molecules structurally related to this compound, a task that is often challenging for traditional chemical methods. The efficiency of such enzymatic processes can be highly dependent on reaction parameters like the choice of co-solvent.

Another frontier is metabolic engineering , which involves redesigning the metabolism of microorganisms to produce valuable chemicals from simple feedstocks like glucose. nih.govlbl.govrsc.org While not yet applied to this compound, the successful engineering of E. coli to produce benzyl acetate demonstrates the feasibility of this approach for related aromatic esters. weforum.org A potential future pathway could involve engineering a microbe to synthesize benzyloxyacetic acid de novo, which could then be esterified, or even designing a complete biosynthetic pathway to the final ester product. This would represent a significant leap towards a fully renewable and sustainable production method. researchgate.net

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(benzyloxy)acetate?

this compound is typically synthesized via alkylation of benzyl alcohol derivatives with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) to facilitate nucleophilic substitution. The reaction is often conducted under reflux conditions, followed by purification using column chromatography or recrystallization . Alternative routes may involve protecting group strategies for hydroxyl or amino functionalities in related derivatives .

Q. What spectroscopic methods are used to confirm the structure of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the ester (-COO-) and benzyl ether (-OCH₂C₆H₅) groups by analyzing chemical shifts and splitting patterns.
  • IR Spectroscopy : To identify carbonyl (C=O, ~1740 cm⁻¹) and ether (C-O, ~1100 cm⁻¹) stretches.
  • Mass Spectrometry (MS) : For molecular ion ([M+H]⁺) and fragmentation pattern validation .

Q. What are the key functional groups in this compound that influence its reactivity?

The ester group (-COOEt) is prone to hydrolysis under acidic or basic conditions, while the benzyl ether (-OCH₂C₆H₅) can undergo hydrogenolysis (e.g., via catalytic hydrogenation with Pd/C). These groups make the compound a versatile intermediate for further derivatization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in synthesizing this compound derivatives?

Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates for SN2 mechanisms.
  • Base Strength : Stronger bases (e.g., NaH) improve deprotonation efficiency in alkylation steps.
  • Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC to track intermediate formation and adjust reaction times .

Q. What strategies resolve data contradictions in characterizing this compound derivatives?

Contradictions in spectral data (e.g., unexpected NMR peaks) can arise from impurities or isomerization. Solutions include:

  • Purification : Recrystallization or preparative HPLC to isolate pure isomers.
  • Cross-Validation : Using X-ray crystallography to confirm spatial arrangements of substituents.
  • Computational Modeling : DFT calculations to predict and compare spectroscopic profiles with experimental data .

Q. How can this compound derivatives be designed for biological activity studies?

Structure-activity relationship (SAR) studies guide modifications such as:

  • Substituent Introduction : Adding halogen or amino groups at specific positions to enhance interactions with biological targets (e.g., enzymes).
  • Hydrolysis-Resistant Analogs : Replacing the ester with a stable amide group to prolong in vivo activity.
  • Probe Design : Incorporating fluorescent tags (e.g., dansyl) for tracking cellular uptake .

Methodological Considerations

Q. What precautions are necessary when handling this compound in laboratory settings?

  • Safety Protocols : Use fume hoods to avoid inhalation of volatile intermediates.
  • Stability : Store at -20°C to prevent ester hydrolysis.
  • Incompatibilities : Avoid strong oxidizing agents (e.g., HNO₃) to prevent decomposition .

Q. How is chromatographic purity assessed for this compound?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity.
  • GC-MS : For volatile derivatives, coupled with mass spectrometry for impurity profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.